5-(trifluoromethyl)-1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]-1H-pyrazole-4-carboxylic acid
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Overview
Description
5-(trifluoromethyl)-1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]-1H-pyrazole-4-carboxylic acid is a compound that features prominently in the realm of organic chemistry due to its unique structural components. The presence of trifluoromethyl groups and a thiazole ring imparts distinct chemical properties, making it a subject of interest in various scientific fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(trifluoromethyl)-1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]-1H-pyrazole-4-carboxylic acid typically involves the incorporation of trifluoromethyl groups into the pyrazole and thiazole rings. This can be achieved through various trifluoromethylation reactions, often mediated by transition metals . Common reagents include trifluoromethyl phenyl sulfone and Umemoto’s reagents .
Industrial Production Methods
Industrial production methods for this compound are likely to involve large-scale trifluoromethylation processes, utilizing efficient and scalable reaction conditions. These methods would focus on optimizing yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-(trifluoromethyl)-1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can alter the functional groups present in the compound.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include radical, electrophilic, and nucleophilic trifluoromethylating agents . Conditions often involve the use of transition metal catalysts and specific solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the trifluoromethyl groups.
Scientific Research Applications
5-(trifluoromethyl)-1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]-1H-pyrazole-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique properties make it useful in studying biological processes and interactions.
Medicine: Its potential pharmacological activities are being explored for the development of new drugs.
Mechanism of Action
The mechanism by which 5-(trifluoromethyl)-1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]-1H-pyrazole-4-carboxylic acid exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological molecules . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Trifluoromethyl phenyl sulfone: Used as a trifluoromethylating agent.
Trifluoromethyl ketones: Known for their synthetic utility and pharmacological properties.
Uniqueness
What sets 5-(trifluoromethyl)-1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]-1H-pyrazole-4-carboxylic acid apart is its combination of trifluoromethyl groups and a thiazole ring, which imparts unique chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
5-(trifluoromethyl)-1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]pyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3F6N3O2S/c10-8(11,12)4-2-21-7(17-4)18-5(9(13,14)15)3(1-16-18)6(19)20/h1-2H,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QILNZDFJBDJTPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)N2C(=C(C=N2)C(=O)O)C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3F6N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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